molecular formula C10H16N2O2 B14338114 ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate

ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate

Cat. No.: B14338114
M. Wt: 196.25 g/mol
InChI Key: JVSJYQYYBCNYCJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate is a chemical compound with the molecular formula C10H16N2O2. It is characterized by the presence of a tetrahydropyran ring, a cyano group, and an acetimidate moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Acetimidate Moiety: This step involves the reaction of the intermediate compound with ethyl chloroformate and ammonia or an amine under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the acetimidate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetimidate can be compared with similar compounds such as:

    Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound lacks the cyano group and has different reactivity and applications.

    Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but differs in the functional group attached to the tetrahydropyran ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 2-(4-cyanooxan-4-yl)ethanimidate

InChI

InChI=1S/C10H16N2O2/c1-2-14-9(12)7-10(8-11)3-5-13-6-4-10/h12H,2-7H2,1H3

InChI Key

JVSJYQYYBCNYCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1(CCOCC1)C#N

Origin of Product

United States

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